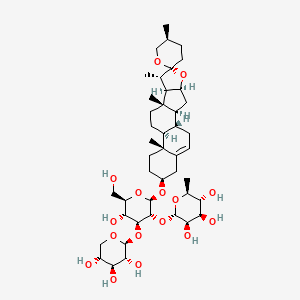

Liriope muscari baily saponins C

Description

Significance of Liriope muscari (Decne.) L. H. Bailey in Natural Product Chemistry

Liriope muscari, commonly known as big blue lilyturf, is a flowering plant species native to East Asia. wikipedia.org It is a perennial herb with grass-like evergreen foliage and is often found in forests and shady, moist environments. wikipedia.orgncsu.edunih.gov Beyond its ornamental use, the roots of Liriope muscari, which often have fleshy tubers, are utilized in traditional Chinese medicine. chemfaces.com The plant is a rich source of various phytochemicals, with steroidal saponins (B1172615) being a prominent class of compounds. core.ac.ukresearchgate.net These natural products have garnered significant interest in the scientific community for their diverse biological activities, including anti-inflammatory, anti-diabetic, and neuroprotective effects. core.ac.ukresearchgate.netresearchgate.net The exploration of Liriope species has led to the isolation and identification of numerous compounds, with a particular focus on their potential therapeutic applications. researchgate.netnih.govrsc.orgresearchgate.net

Overview of Steroidal Saponins from Liriope Species

Steroidal saponins are a major group of secondary metabolites found in Liriope plants. core.ac.ukresearchgate.net To date, extensive phytochemical investigations have resulted in the isolation and structural elucidation of a wide array of these compounds from various Liriope species. researchgate.netnih.govrsc.orgresearchgate.net These saponins are characterized by a steroidal aglycone backbone linked to one or more sugar chains. The structural diversity of these molecules contributes to their broad spectrum of pharmacological activities. nih.gov Research has demonstrated that extracts and individual saponins from Liriope exhibit notable anti-tumor properties, making them promising candidates for further investigation in oncology. researchgate.netresearchgate.netnih.gov

Definition and Nomenclature of Liriope muscari Baily Saponins C (DT-13, Saponin (B1150181) C, D39)

This compound is a specific steroidal saponin that has been isolated from the tubers of Liriope muscari. nih.gov It is also referred to by several synonyms in scientific literature, most notably as DT-13. nih.govnih.govnih.gov Other designations include Saponin C and D39. This compound is a naturally occurring steroidal sapogenin and saponin derivative. chemicalbook.comchemicalbook.com Its full chemical name is (3β,25S)-Spirost-5-en-3-yl 6-deoxy-α-L-mannopyranosyl-(1->2)-[β-D-xylopyranosyl-(1->3)]-β-D-glucopyranoside. chemicalbook.com DT-13 has been the subject of numerous studies investigating its potential as an anti-cancer agent. nih.govnih.govnih.gov

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-36(52)34(50)31(47)21(3)55-40)37(33(49)29(16-45)57-41)58-39-35(51)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28-,29+,30-,31-,32-,33+,34+,35+,36+,37-,38+,39-,40-,41+,42-,43-,44+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYACEDUQHWXQZ-YZBXVEJJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile

The chemical structure of Liriope muscari Baily Saponins (B1172615) C (DT-13) consists of a ruscogenin (B1680278) aglycone linked to a trisaccharide chain. The steroidal backbone is a spirostane-type skeleton. The sugar moiety is composed of glucose, xylose, and rhamnose.

Table 1: Physicochemical Properties of Liriope muscari Baily Saponins C (DT-13)

| Property | Value |

| Molecular Formula | C44H70O16 |

| CAS Number | 87480-46-4 |

| Appearance | White powder |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |

Preclinical Pharmacological Activities of Liriope Muscari Baily Saponins C

Antineoplastic and Cytotoxic Activities

Liriope muscari baily saponins (B1172615) C demonstrates notable anticancer capabilities through several mechanisms, including direct toxicity to cancer cells, inhibition of metastatic processes, and induction of programmed cell death.

In Vitro Cytotoxicity against Human Cancer Cell Lines

The compound has shown cytotoxic effects against a broad spectrum of human cancer cell lines. Steroidal saponins derived from the genus Liriope have been reported to be cytotoxic to various cancer cell lines, including HepG2 and HeLa cells. nih.gov Research has specifically highlighted the activity of Liriope muscari baily saponins C against cell lines such as HCT116. consensus.appresearchgate.net The cytotoxic nature of saponins, in general, is a well-documented phenomenon in cancer research. nih.govnih.gov

Interactive Table: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings |

| HCT116 | Colon Carcinoma | Induces apoptosis and autophagy. consensus.appresearchgate.net |

| HepG2 | Hepatocellular Carcinoma | Steroidal saponins from Liriope species show cytotoxicity. nih.gov |

| HeLa | Cervical Cancer | Steroidal saponins from Liriope species show cytotoxicity. nih.gov |

Inhibition of Cancer Cell Adhesion and Invasion

A critical aspect of cancer metastasis is the ability of tumor cells to adhere to the extracellular matrix and invade surrounding tissues. Saponins have been shown to interfere with these processes. nih.gov For instance, some saponins can inhibit cell adhesion by downregulating molecules like intracellular adhesion molecule-1 (ICAM-1). nih.gov While direct studies on this compound's effect on A549 cell adhesion and invasion are not detailed in the provided results, the broader class of saponins is known to inhibit metastasis-associated behaviors. nih.gov

Induction of Apoptosis and Autophagy in Malignant Cells

This compound is a known inducer of autophagy. selleckchem.com Further studies have confirmed its ability to induce both apoptosis (programmed cell death) and autophagy in human colon carcinoma HCT116 cells. consensus.appresearchgate.net This dual mechanism is significant, as both pathways play crucial roles in cell death and survival. The induction of apoptosis is a key mechanism for many anticancer agents. nih.gov In the case of HCT116 cells, it has been observed that inhibiting autophagy can enhance the apoptotic effects of the saponin (B1150181). consensus.appresearchgate.net The process of apoptosis is often regulated by the Bcl-2 and caspase families of proteins. researchgate.net

Promotion of Differentiation in Acute Myeloid Leukemia (AML) Cells

Acute myeloid leukemia (AML) is characterized by a blockage in the differentiation of myeloid cells. nih.gov Therapeutic strategies for AML can involve inducing the differentiation of leukemic cells. nih.govnih.gov While the direct effect of this compound on the differentiation of specific AML cell lines like HL-60 and Kasumi-1 is not explicitly detailed, the principle of inducing differentiation is a valid anti-leukemic approach. nih.gov Some natural compounds have been shown to induce differentiation in various AML cell lines, including Kasumi-1, KG-1, MUTZ-8, NB4, and HL-60. nih.gov

Antithrombotic and Anticoagulant Activities

Beyond its anticancer properties, this compound exhibits significant potential in the management of thrombotic disorders through its influence on coagulation and inflammatory pathways.

Downregulation of Inflammatory and Coagulation-Related mRNA Expression

This compound has demonstrated antithrombotic activity by downregulating the mRNA expression levels of key inflammatory and coagulation factors, specifically Interleukin-6 (IL-6) and Tissue Factor (TF). targetmol.com A spirostane saponin from Liriope muscari, designated as D39, has been shown to inhibit procoagulant activities and tissue factor expression in human umbilical vein endothelial cells (HUVECs). nih.gov This activity is believed to be mediated through the modulation of the Akt/GSK3β-NF-κB signaling pathway. nih.gov

Interactive Table: Antithrombotic and Anticoagulant Effects of this compound

| Target | Effect | Mechanism |

| Interleukin-6 (IL-6) mRNA | Downregulation | Anti-inflammatory effect contributing to antithrombotic activity. targetmol.com |

| Tissue Factor (TF) mRNA | Downregulation | Inhibition of the coagulation cascade. targetmol.comnih.gov |

In Vivo Models for Antithrombotic Evaluation (e.g., Inferior Vena Cava Ligation)

The antithrombotic properties of this compound, also referred to as DT-13, have been investigated using in vivo models, such as the inferior vena cava (IVC) ligation model in mice and rats. nih.gov This model is a standard method for inducing thrombosis and evaluating the efficacy of antithrombotic agents.

In these studies, oral administration of DT-13 was found to significantly inhibit thrombus formation. nih.gov The mechanism underlying this antithrombotic activity is attributed to the downregulation of messenger RNA (mRNA) expression of key pro-inflammatory and pro-thrombotic factors, namely interleukin-6 (IL-6) and tissue factor (TF), in the vascular tissue surrounding the thrombus. nih.govtargetmol.com By reducing the expression of these molecules, DT-13 helps to prevent the initiation and propagation of the thrombotic process. nih.gov

Table 1: Antithrombotic Activity of DT-13 in Inferior Vena Cava Ligation Models

| Animal Model | Observation | Reference |

| Mice | Marked inhibition of thrombosis | nih.gov |

| Rats | Marked inhibition of thrombosis | nih.gov |

| Rats | Downregulation of IL-6 and TF mRNA expression | nih.govtargetmol.com |

Anti-inflammatory and Immunomodulatory Activities

This compound has been shown to possess significant anti-inflammatory and immunomodulatory effects in various preclinical models. abmole.com

Inhibition of Leukocyte Adhesion to Endothelial Cells

In addition to its effects on acute inflammation, this compound has been shown to inhibit the adhesion of leukocytes to endothelial cells. researchgate.net This is a critical step in the inflammatory process, where leukocytes in the bloodstream attach to the inner lining of blood vessels before migrating into the surrounding tissue. The saponin was found to significantly inhibit the adhesion of human pro-myelocytic leukemia (HL-60) cells to human umbilical vein endothelial cells (ECV304) that were stimulated with inflammatory mediators like tumor necrosis factor-alpha (TNF-α) or phorbol-12-myristate-13-acetate (PMA). researchgate.net This suggests that the compound can interfere with the signaling pathways involved in cell adhesion, such as those involving protein kinase C. researchgate.net

Regulation of Macrophage Polarization (M1 to M2 Transition) in Wound Healing Models

Recent research has highlighted the importance of macrophage polarization in the wound healing process. nih.gov Macrophages can exist in different functional states, with M1 macrophages being pro-inflammatory and M2 macrophages being anti-inflammatory and involved in tissue repair. nih.gov An imbalance in the transition from M1 to M2 macrophages can impair wound healing. nih.gov While direct studies on this compound and macrophage polarization in wound healing are emerging, the known anti-inflammatory properties of saponins suggest a potential role in modulating this process. nih.gov Saponins, in general, have been shown to influence macrophage polarization through various signaling pathways. nih.gov

Antimicrobial Activities, specifically Antifungal (e.g., Candida albicans Biofilm Formation)

Extracts from Liriope muscari have demonstrated significant antifungal activity, particularly against Candida albicans, a common fungal pathogen. nih.govnih.gov The extract was found to inhibit the formation of C. albicans biofilms, which are structured communities of fungal cells that are notoriously resistant to antifungal drugs. nih.govresearchgate.netresearchgate.net By inhibiting biofilm formation, the Liriope muscari extract can increase the susceptibility of the fungus to conventional antifungal agents like miconazole. nih.govresearchgate.net The mechanism of this anti-biofilm activity involves the inhibition of the dimorphic transition of Candida, where it switches from a yeast-like form to a more invasive hyphal form. nih.govresearchgate.net

Table 2: Antifungal Activity of Liriope muscari Extract against Candida albicans

| Activity | Observation | Reference |

| Biofilm Formation | Significantly reduced biofilm density | nih.govnih.gov |

| Susceptibility | Increased susceptibility to miconazole | nih.govresearchgate.net |

| Dimorphic Transition | Inhibited the transition from yeast to hyphae | nih.govresearchgate.net |

Other Reported Biological Activities in Preclinical Models

In addition to the activities mentioned above, this compound and other saponins from Liriope muscari have been reported to exhibit other biological effects in preclinical studies. These include potential as a tumor metastasis candidate and cytotoxic activity against various cancer cell lines. abmole.comresearchgate.netrsc.org The compound has also been noted for its cardioprotective and immunopharmacological effects. abmole.com Furthermore, the induction of autophagy is another reported biological activity. selleckchem.com

Molecular Mechanisms Underlying the Pharmacological Effects of Liriope Muscari Baily Saponins C

Apoptosis and Autophagy Induction Pathways

Liriope muscari baily saponins (B1172615) C trigger cell death in cancer cells through a coordinated process involving both apoptosis and autophagy. mdpi.comtargetmol.com Apoptosis is a form of programmed cell death essential for eliminating damaged or cancerous cells, while autophagy is a cellular recycling process that can either promote cell survival or, under certain conditions, contribute to cell death. targetmol.com

A primary mechanism initiated by Liriope muscari baily saponins C is the generation of reactive oxygen species (ROS) within cancer cells. mdpi.comtargetmol.com ROS are chemically reactive molecules containing oxygen that, at high levels, can induce significant cellular damage and trigger apoptotic pathways. nih.gov Studies on human colon adenocarcinoma cells (HCT116) have demonstrated that treatment with these saponins leads to a marked increase in intracellular ROS levels. This oxidative stress is a critical upstream event that initiates the cascade leading to cell death. mdpi.comtargetmol.com The accumulation of ROS disrupts cellular homeostasis and activates downstream signaling pathways involved in apoptosis. nih.gov

The extrinsic pathway of apoptosis is initiated by the binding of death ligands to death receptors on the cell surface. researchgate.net This family of receptors includes Fas (also known as CD95/APO1) and Death Receptor 5 (DR5), which are activated by their respective ligands, Fas Ligand (FasL) and TNF-related apoptosis-inducing ligand (TRAIL). researchgate.netresearchgate.net Upon ligand binding, these receptors aggregate and recruit adaptor proteins, such as Fas-associated death domain (FADD), to form the death-inducing signaling complex (DISC). researchgate.net While direct studies detailing the specific interaction of this compound with the Fas/FasL or DR5/TRAIL systems are emerging, the induction of apoptosis by these saponins is consistent with the activation of such death receptor-mediated signaling cascades, which serve as a crucial mechanism for eliminating malignant cells. researchgate.net

The formation of the DISC leads to the activation of initiator caspases, such as Caspase-8. researchgate.net Activated Caspase-8 then triggers a proteolytic cascade by activating downstream effector caspases, most notably Caspase-3. nih.gov Caspase-3 is a key executioner of apoptosis, responsible for cleaving a multitude of cellular proteins, which leads to the characteristic morphological and biochemical changes of apoptotic cells. nih.gov

A critical substrate of Caspase-3 is Poly (ADP-ribose) polymerase (PARP). nih.gov In its active state, PARP is involved in DNA repair. However, during apoptosis, Caspase-3 cleaves PARP into an 89-kDa catalytic fragment and a 24-kDa DNA-binding domain. nih.gov This cleavage inactivates PARP, preventing DNA repair and conserving cellular energy (in the form of ATP) that would otherwise be consumed in futile repair attempts, thereby ensuring the efficient execution of the apoptotic program. nih.gov The cleavage of PARP is considered a hallmark of caspase-mediated apoptosis. nih.gov

Table 1: Key Proteins in the Apoptosis Pathway Modulated by Liriope muscari Saponins

| Protein/Molecule | Family/Type | Role in Apoptosis | Effect of Saponin (B1150181) Pathway Activation |

| Fas / DR5 | Death Receptor | Initiates extrinsic apoptosis upon ligand binding. | Activation leads to downstream signaling. |

| Caspase-8 | Initiator Caspase | Activated by death receptors; activates effector caspases. | Activation propagates the apoptotic signal. |

| Caspase-3 | Effector Caspase | Cleaves key cellular substrates to execute apoptosis. | Activation leads to cell dismantling. |

| PARP | DNA Repair Enzyme | Cleaved and inactivated by Caspase-3. | Cleavage prevents DNA repair and facilitates cell death. |

Research indicates that this compound induce not only apoptosis but also autophagy in cancer cells. mdpi.comtargetmol.com Autophagy can act as a double-edged sword; it can promote cell death, but it often functions as a pro-survival mechanism (cytoprotective autophagy) that helps cancer cells withstand stress, including that induced by chemotherapy. nih.gov In the context of treatment with these saponins, the induced autophagy appears to be cytoprotective. Studies have shown that when this autophagic process is inhibited, the apoptotic effects of the saponins are significantly enhanced. mdpi.comtargetmol.com This suggests that a combination strategy, involving the saponin to induce ROS and apoptosis, alongside an autophagy inhibitor to block the cancer cell's survival response, could be a more effective therapeutic approach. mdpi.comnih.gov

Signaling Pathway Modulation in Antithrombotic Action

Beyond their anti-cancer effects, saponins from Liriope muscari exhibit notable antithrombotic activity. selleckchem.comnih.gov This effect is achieved by modulating specific intracellular signaling pathways that regulate thrombosis and platelet activation.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of numerous cellular processes, including platelet activation and thrombosis. nih.gov Glycogen synthase kinase 3 beta (GSK3β) is a downstream substrate of Akt, and its activity is inhibited upon phosphorylation by Akt. nih.gov In the context of thrombosis, GSK3β acts as a negative regulator of platelet function.

A specific steroidal saponin isolated from Liriope muscari, known as D39, has been shown to exert its antithrombotic effects by modulating this pathway. mdpi.com This saponin downregulates the expression of endothelial Tissue Factor (TF), a primary initiator of the coagulation cascade, and reduces venous thrombus formation. mdpi.com It achieves this by modulating the PI3K/Akt/GSK3β signaling pathway. mdpi.com By influencing this cascade, the saponin can interfere with the signaling events that lead to platelet activation and the formation of blood clots, highlighting its potential as an antithrombotic agent. mdpi.com

Table 2: Signaling Pathway in Antithrombotic Action

| Pathway Component | Function in Thrombosis | Effect of Liriope muscari Saponin (D39) |

| PI3K | Activates downstream signaling for platelet activation. | Modulated by the saponin. |

| Akt | A key kinase that phosphorylates multiple targets, including GSK3β. | Modulated by the saponin. |

| GSK3β | A negative regulator of platelet function. Its inhibition promotes platelet activation. | The saponin's modulation of the pathway influences GSK3β activity. |

| Tissue Factor (TF) | Primary initiator of the coagulation cascade. | Expression is downregulated by the saponin. |

Nuclear Factor Kappa B (NF-κB) Signaling Pathway

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and plays a pivotal role in cell survival and proliferation. This compound, also known as DT-13, has been shown to modulate this pathway, contributing to its anti-inflammatory effects. In the context of vascular inflammation induced by tumor necrosis factor-alpha (TNF-α), DT-13 has demonstrated the ability to suppress the activation of NF-κB. nih.gov This inhibition is crucial as NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines and adhesion molecules. By attenuating NF-κB signaling, this compound can effectively dampen the inflammatory cascade. Furthermore, the c-Jun N-terminal kinase (JNK) pathway, which can act in concert with NF-κB, is also implicated in cellular responses to stress and inflammation. researchgate.net The interplay between these pathways highlights the complex regulatory network influenced by this saponin.

Interaction with Non-Muscular Myosin Heavy Chain IIA (NMMHC IIA) and Tumor Necrosis Factor Receptor 2 (TNFR2)

Recent research has shed light on the interaction of this compound with specific cellular proteins, further elucidating its mechanism of action. While direct binding studies with this compound are still emerging, the broader class of steroidal saponins from Liriope muscari has been investigated for its cytotoxic effects, which involve complex cellular interactions. researchgate.netrsc.org

In the context of TNF-α-induced inflammation, the role of Tumor Necrosis Factor Receptor 2 (TNFR2) is significant. DT-13 has been observed to reduce the upregulation of TNFR induced by TNF-α, suggesting an interaction with this receptor or its downstream signaling. researchgate.net This modulation of TNFR2 activity can contribute to the amelioration of inflammatory responses. The precise molecular interactions with Non-Muscular Myosin Heavy Chain IIA (NMMHC IIA) are a subject of ongoing investigation, but the ability of saponins to influence cell structure and adhesion suggests a potential role for such interactions in their anti-metastatic effects.

Anti-inflammatory Mechanism Elucidation

The anti-inflammatory properties of this compound are multifaceted, involving the modulation of several key signaling cascades.

Inhibition of NF-κB Translocation

A critical step in the activation of the NF-κB pathway is the translocation of the NF-κB protein complex from the cytoplasm to the nucleus, where it can initiate gene transcription. This compound has been shown to inhibit this translocation process. By preventing NF-κB from reaching its nuclear targets, the saponin effectively blocks the expression of pro-inflammatory mediators. This inhibitory action on NF-κB translocation is a key component of its anti-inflammatory mechanism. nih.gov

Modulation of Toll-like Receptor 4 (TLR4) and Mitogen-Activated Protein Kinases (MAPKs) Pathways

Steroidal saponins, as a class of compounds, are known to modulate inflammatory pathways, including the Toll-like Receptor 4 (TLR4) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. researchgate.net The MAPK pathway, which includes p38, ERK1/2, and JNK, is a crucial regulator of cellular responses to inflammatory stimuli. Specifically, DT-13 has been found to significantly suppress the TNF-α-induced phosphorylation of p38 MAPK in human umbilical vein endothelial cells (HUVECs). nih.gov This inhibition of p38 MAPK activation contributes to the suppression of inflammatory responses. The modulation of these pathways underscores the broad-spectrum anti-inflammatory activity of this compound.

Potential Agonism of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a significant role in regulating inflammation and metabolism. While direct evidence for this compound as a PPARγ agonist is still under investigation, the anti-inflammatory profile of the compound aligns with the known functions of PPARγ activation. Agonism of PPARγ can lead to the transrepression of pro-inflammatory transcription factors like NF-κB, providing another potential avenue through which this saponin exerts its anti-inflammatory effects.

Mechanisms of Anti-invasion Effects (e.g., Inhibition of Matrix Metalloproteinase-2/9)

In addition to its anti-inflammatory properties, this compound has demonstrated significant anti-invasive effects in cancer cells. This activity is largely attributed to its ability to inhibit the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. cjnmcpu.comjst.go.jp These enzymes are crucial for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis.

Activation of AMP-Activated Protein Kinase (AMPK)-KLF2 Pathway in Differentiation and Apoptosis

While direct evidence linking this compound specifically to the AMP-Activated Protein Kinase (AMPK)-Krüppel-like Factor 2 (KLF2) pathway in the context of differentiation and apoptosis is not extensively documented in current scientific literature, a broader examination of steroidal saponins from the Liriope genus provides compelling insights into their potential mechanisms, particularly concerning apoptosis and AMPK activation.

Research has demonstrated that various steroidal saponins isolated from Liriope muscari possess significant cytotoxic and apoptotic-inducing capabilities across a range of cancer cell lines. rsc.orgresearchgate.net Although the precise involvement of the AMPK-KLF2 axis in these processes for this compound remains to be elucidated, the established role of other Liriope saponins in modulating cell death pathways suggests a plausible area for future investigation.

One notable saponin from Liriope muscari, identified as DT-13, has been associated with the activation of the AMPK/mTOR pathway, which is instrumental in inhibiting the proliferation of colorectal cancer cells. core.ac.uk The AMPK pathway is a crucial cellular energy sensor that, when activated, can trigger a cascade of events leading to the inhibition of cell growth and proliferation and the induction of apoptosis. This connection, therefore, suggests a potential, albeit indirect, mechanism through which saponins from Liriope muscari might exert their anti-cancer effects.

Furthermore, studies on liriopesides B, a steroidal saponin from the related species Liriope spicata var. prolifera, have shown its capacity to induce apoptosis in human ovarian cancer cells in a dose-dependent manner. nih.gov This apoptotic induction was characterized by cell cycle arrest at the G1 phase and observable nuclear changes indicative of programmed cell death. nih.gov

The cytotoxic effects of novel steroidal saponins from the roots of Liriope muscari have been documented against several human cancer cell lines, as detailed in the table below.

Table 1: Cytotoxic Activity of Novel Steroidal Saponins from Liriope muscari

| Cell Line | Cancer Type | Outcome |

|---|---|---|

| MDA-MB-435 | Melanoma | Different levels of cytotoxic activity observed. rsc.org |

| 95D | Lung Cancer | Different levels of cytotoxic activity observed. rsc.org |

| HepG2 | Liver Cancer | Different levels of cytotoxic activity observed. rsc.org |

| HeLa | Cervical Cancer | Different levels of cytotoxic activity observed. rsc.org |

| MCF-7 | Breast Cancer | Different levels of cytotoxic activity observed. rsc.org |

While the specific role of this compound in these activities requires direct investigation, the broader family of Liriope saponins demonstrates a clear pattern of inducing apoptosis in cancerous cells. The involvement of the AMPK pathway with a related saponin, DT-13, provides a strong rationale for exploring whether this compound utilizes a similar mechanism. The connection to the KLF2 pathway, a known regulator of endothelial function and cellular differentiation, remains a speculative but intriguing possibility for future research to unravel the complete molecular tapestry of this natural compound's pharmacological effects.

Biosynthetic Pathways and Accumulation of Steroidal Saponins in Liriope Muscari

Genomic and Transcriptomic Approaches to Saponin (B1150181) Biosynthesis

High-throughput transcriptome sequencing of the leaves and roots of Liriope muscari has been instrumental in elucidating the molecular pathways leading to the accumulation of steroidal saponins (B1172615). researchgate.netnih.gov These studies have identified a multitude of genes and transcription factors that are differentially expressed in tissues with varying saponin content. researchgate.netnih.gov

Transcriptome analysis has revealed that the biosynthesis of steroidal saponins in Liriope muscari involves genes from both the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the essential precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP). researchgate.net Subsequent steps involving cyclization and modification of the saponin backbone are catalyzed by specific enzyme families. nih.govbiorxiv.org

A comparative transcriptomic analysis between the leaves and roots of Liriope muscari has shown a significant upregulation of genes involved in the later stages of saponin biosynthesis in the roots, which correlates with the higher accumulation of these compounds in the underground tissues. nih.gov In total, 52,454 unigenes have been identified through transcriptome sequencing of leaf and root tissues, providing a rich genomic resource for understanding saponin production. nih.gov

The genetic diversity within Liriope muscari, which exists as a polyploid complex with diploid, tetraploid, and hexaploid forms, may also play a role in the variation of saponin content and composition. nih.gov However, the direct linkage between ploidy level and the biosynthesis of specific saponins like Liriope muscari baily saponins C has yet to be established.

Key Enzymes and Genes Involved in this compound Production

The biosynthesis of steroidal saponins, including presumably this compound, is a multi-step enzymatic process. Transcriptomic studies of Liriope muscari have identified numerous enzymes and their corresponding genes that are key to this pathway. researchgate.netnih.gov

High-throughput Illumina transcriptome sequencing has identified 31 enzymes involved in the synthesis of steroidal saponins in Liriope muscari. researchgate.netnih.gov These enzymes are involved in different stages of the biosynthetic pathway, from the initial building blocks to the final complex saponin structures. researchgate.netnih.gov

Key enzyme classes and their roles in saponin biosynthesis include:

Oxidosqualene cyclases (OSCs): These enzymes catalyze the cyclization of 2,3-oxidosqualene (B107256) to form the basic triterpenoid (B12794562) skeleton. nih.gov Cycloartenol synthase (CAS) is a crucial OSC involved in the initial step of steroidal saponin backbone synthesis. researchgate.netnih.gov

Cytochrome P450 monooxygenases (CYP450s): This large family of enzymes is responsible for the modification of the saponin backbone through hydroxylation and other reactions, leading to the vast diversity of saponin structures. nih.govmdpi.com

UDP-glycosyltransferases (UGTs): These enzymes are responsible for the final step of saponin biosynthesis, which involves the attachment of sugar moieties to the sapogenin core. nih.govmdpi.com

The following table summarizes some of the key enzymes and genes identified in Liriope muscari that are involved in the biosynthesis of steroidal saponins.

| Enzyme Class | Enzyme Name | Abbreviation | Gene Status in L. muscari Roots vs. Leaves |

| Terpenoid Skeleton Synthesis | Acetyl-CoA C-acetyltransferase | AACT | Differentially Expressed researchgate.netnih.gov |

| Terpenoid Skeleton Synthesis | 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Differentially Expressed researchgate.netnih.gov |

| Terpenoid Skeleton Synthesis | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Differentially Expressed researchgate.netnih.gov |

| Terpenoid Skeleton Synthesis | Hydroxymethylglutaryl-CoA reductase | HMGR | Differentially Expressed nih.gov |

| Steroidal Compound Synthesis | Cycloartenol synthase | CAS | Differentially Expressed researchgate.netnih.gov |

| Steroidal Compound Synthesis | 7-dehydrocholesterol reductase | DHCR7 | Differentially Expressed nih.gov |

| Steroidal Compound Synthesis | 24-dehydrocholesterol reductase | DHCR24 | Differentially Expressed nih.gov |

In addition to these enzymes, several transcription factors have been predicted to regulate the expression of genes involved in steroidal saponin accumulation in Liriope muscari. These include members of the GAI, PIF4, PIL6, ERF8, SVP, LHCA4, NF-YB3, and DOF2.4 families. nih.gov

Factors Influencing Saponin Accumulation in Plant Tissues

The accumulation of steroidal saponins in Liriope muscari is not only genetically determined but is also significantly influenced by environmental and physiological factors.

Temperature and Relative Humidity: These environmental parameters also play a role in the physiological responses of Liriope muscari. nih.gov Path analysis has indicated that relative humidity and leaf temperature can be limiting factors for photosynthesis under certain conditions, which in turn could affect the energy and carbon resources available for saponin biosynthesis. nih.gov

Plant Hormones: Plant hormones such as methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) are known to be potent elicitors of secondary metabolite production in many plant species. nih.gov In other saponin-producing plants, treatment with these hormones has been shown to upregulate the expression of genes involved in saponin biosynthesis. nih.gov While specific studies on Liriope muscari are not detailed in the provided results, it is a common mechanism for enhancing the production of valuable phytochemicals.

Tissue Type and Developmental Stage: The accumulation of saponins in Liriope muscari is tissue-specific, with roots generally containing higher concentrations than leaves. researchgate.netnih.gov This is supported by transcriptomic data showing higher expression of key biosynthesis genes in the roots. nih.gov The developmental stage of the plant also likely influences the content and composition of saponins, as seen in other medicinal plants where saponin levels vary with fruit development. biorxiv.org

Biotic and Abiotic Stress: Various stressors can trigger the production of secondary metabolites as a defense mechanism. In Liriope muscari, factors such as excessive soil moisture, which can lead to diseases like root rot, may influence the plant's metabolic state and potentially alter saponin production. ufl.edu Similarly, drought stress has been indicated as a potential regulator of saponin biosynthesis through the abscisic acid response pathway. nih.gov

Advanced Analytical and Bioanalytical Techniques for Liriope Muscari Baily Saponins C Research

Quantitative and Qualitative Analytical Methods

Precise and reliable analytical methods are fundamental for the qualitative identification and quantitative determination of Liriope muscari Baily saponins (B1172615) C in herbal extracts and purified forms.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and quantifying the content of Liriope muscari Baily saponins C. Commercial suppliers often provide this compound with purity levels of 98% or 99% as determined by HPLC. selleckchem.comchemicalbook.comchemicalbook.com The technique is essential for the quality control of raw materials and purified compounds used in research.

In a broader context, Ultra-High Performance Liquid Chromatography (UHPLC) has been developed for the fingerprint analysis of steroidal saponins from the roots of Liriope muscari. nih.gov This method allows for the simultaneous determination of multiple constituents, demonstrating high specificity, linearity, stability, precision, and accuracy. nih.gov Such chromatographic fingerprinting is vital for evaluating the quality and consistency of Liriope muscari samples from different origins. nih.gov

Table 1: HPLC Parameters for Saponin (B1150181) Analysis in Liriope muscari

| Parameter | Description | Reference |

|---|---|---|

| Technique | Ultra-High Performance Liquid Chromatography (UHPLC) | nih.gov |

| Application | Qualitative fingerprinting and quantitative analysis of steroidal saponins. | nih.gov |

| Validation | Method validated for specificity, linearity, stability, precision, and accuracy. | nih.gov |

| Outcome | Effective for multi-ingredient determination and quality control of Liriope muscari. | nih.gov |

Due to the limited UV absorption of many steroidal saponins, HPLC is often coupled with Mass Spectrometry (MS) for effective detection and identification. The integration of UHPLC with ion trap time-of-flight mass spectrometry (IT-TOF-MS) has enabled the detailed profiling of saponins in Liriope muscari roots. nih.gov This powerful combination allowed researchers to deduce and identify sixteen different components, including various steroidal glycosides. nih.gov The fragmentation patterns observed in MS/MS analyses are crucial for elucidating the structures of these complex molecules, including the nature and sequence of sugar moieties attached to the aglycone core. rsc.orgrsc.org

Table 2: Compounds Identified in Liriope muscari Roots using UHPLC-IT-TOF-MS

| Compound Type | Number Identified | Key Aglycone | Reference |

|---|---|---|---|

| Steroidal Glycosides | 13 | (25R)-ruscogenin | nih.gov |

| Other Components | 3 | pentylbenzoate, etc. | nih.gov |

| Total Deduced | 16 | N/A | nih.gov |

In Vitro Bioassay Methodologies for Activity Assessment

A variety of in vitro bioassays are employed to investigate the biological effects of this compound at the cellular level.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and the cytotoxic potential of compounds. Research on steroidal saponins isolated from Liriope muscari, including this compound (also known as DT-13), has utilized the MTT assay to evaluate their effects on various human cancer cell lines. rsc.orgnih.gov

Studies have demonstrated that saponins from Liriope muscari exhibit significant cytotoxic activity. rsc.orgrsc.org For instance, this compound (DT-13) showed remarkable cytotoxicity against human breast cancer MDA-MB-435 cells with an IC50 value of 0.15 ± 0.09 μg/mL. nih.gov Other novel saponins from the same plant were tested against a panel of cell lines including lung (A549), liver (HepG2), cervical (HeLa), and breast (MCF-7) cancer cells, revealing varying degrees of cytotoxicity. rsc.orgresearchgate.net

Table 3: Cytotoxicity of Liriope muscari Saponins in Human Cancer Cell Lines

| Compound | Cell Line | Assay | Finding | Reference |

|---|---|---|---|---|

| This compound (DT-13) | MDA-MB-435 (Breast Cancer) | MTT | IC50: 0.15 ± 0.09 μg/mL | nih.gov |

| Various Novel Saponins | A549, HepG2, HeLa, MCF-7, 95D | MTT | Exhibited different levels of cytotoxic activity. | rsc.orgrsc.org |

| Liriopem I | MDA-MB-435 (Breast Cancer) | MTT | IC50: 0.58 ± 0.08 μg/mL | nih.gov |

| Liriopem II | MDA-MB-435 (Breast Cancer) | MTT | IC50: 0.05 ± 0.10 μg/mL | nih.gov |

This compound has been shown to induce both apoptosis (programmed cell death) and autophagy (a cellular recycling process) in cancer cells. selleckchem.comconsensus.appresearchgate.net Research indicates that in human colon adenocarcinoma HCT116 cells, the compound triggers these dual cellular responses through the generation of reactive oxygen species (ROS). researchgate.net

The relationship between these two pathways is complex; studies on other saponins have shown that blocking autophagy can sometimes enhance apoptosis, suggesting that autophagy may initially act as a protective mechanism for the cancer cells. nih.gov The detection of apoptosis often involves methods like flow cytometry with Annexin V/Propidium Iodide (PI) staining to identify apoptotic cells and Western blotting for key proteins like caspases and members of the Bcl-2 family. researchgate.net Autophagy is typically monitored by observing the formation of autophagosomes via fluorescence microscopy or by quantifying the levels of autophagy-related proteins such as LC3-II and p62/SQSTM1 through Western blotting. researchgate.net

To understand the molecular mechanisms underlying the bioactivity of this compound, gene expression analysis is critical. Techniques like Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA-sequencing (RNA-seq) can reveal how the saponin alters cellular pathways at the genetic level.

While specific RNA-seq data on the cellular effects of this compound is emerging, related research provides a strong precedent. For example, transcriptome analysis has been used to identify key enzyme genes and transcription factors involved in the biosynthesis of steroidal saponins within the Liriope muscari plant itself. nih.govresearchgate.net This research identified 31 enzymes and 8 key transcription factors involved in saponin accumulation, with RT-qPCR used to validate the differential expression of these genes in the plant's roots and leaves. nih.govresearchgate.net

In the context of its anticancer effects, RT-qPCR and RNA-seq would be the methods of choice to quantify changes in the expression of genes that regulate apoptosis (e.g., BAX, BCL2, CASP3, CASP9) and autophagy (e.g., BECN1, ATG5, MAP1LC3B). This type of analysis can confirm the pathways identified by protein-level assays and provide a more comprehensive, systems-level view of the compound's mechanism of action. zoores.ac.cnnih.gov

Protein Expression Analysis (e.g., Western Blot, Immunofluorescence)

Protein expression analysis techniques, particularly Western blot and immunofluorescence, have been instrumental in revealing the molecular pathways modulated by this compound. podiatryarena.comnus.edu.sg These methods allow researchers to detect and quantify changes in the levels of specific proteins within cells and tissues following treatment with the compound, offering insights into its therapeutic mechanisms.

Research into the anti-leukemic properties of DT-13 has utilized Western blotting to demonstrate its effects on apoptosis and cell differentiation. researchgate.net Studies have shown that DT-13 induces the death receptor pathway-dependent apoptosis in acute myeloid leukemia (AML) cells. This was confirmed by observing the upregulation of key proteins such as Fas, Fas Ligand (FasL), and Death Receptor 5 (DR5). researchgate.net Furthermore, the analysis revealed increased cleavage of caspase 8, caspase 3, and Poly (ADP-ribose) polymerase (PARP), which are critical executioners of apoptosis. researchgate.net In the context of cell differentiation, Western blot analysis identified an increase in the expression of myeloid differentiation markers CD11b and CD14, as well as the transcription factors C/EBPα and C/EBPβ. researchgate.net

In the realm of inflammation, Western blot and immunofluorescence have been employed to unravel how DT-13 modulates macrophage activity. podiatryarena.com Research indicates that DT-13 can inhibit sustained inflammation in macrophages by targeting the Toll-like receptor 4 (TLR4)-NF-κB signaling pathway. podiatryarena.com Western blot results have shown a reduction in the protein expression of phosphorylated NF-κB (p-NF-κB), which inhibits its translocation into the nucleus and subsequently downregulates the production of inflammatory cytokines. researchgate.net Additionally, these techniques have helped to show that DT-13 may promote the polarization of pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype via the ERK-STAT3 signaling pathway. podiatryarena.com

Table 1: Proteins Modulated by this compound (DT-13) as identified by Protein Expression Analysis

| Process | Modulated Proteins | Analytical Technique | Observed Effect | Associated Pathway |

|---|---|---|---|---|

| Apoptosis | Fas, FasL, DR5, Cleaved Caspase 8, Cleaved Caspase 3, Cleaved PARP | Western Blot | Upregulation/Increased Cleavage | Death Receptor Pathway researchgate.net |

| Cell Differentiation | CD11b, CD14, C/EBPα, C/EBPβ | Western Blot | Upregulation | Myeloid Differentiation researchgate.net |

| Inflammation | Phosphorylated NF-κB | Western Blot | Downregulation | TLR4-NF-κB Pathway podiatryarena.comresearchgate.net |

| Macrophage Polarization | ERK, STAT3 | Western Blot | Implied Activation | ERK-STAT3 Pathway podiatryarena.com |

| Inflammasome | Caspase 1, IL-1β | Western Blot | Downregulation | NLRP3 Inflammasome researchgate.net |

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

The Enzyme-Linked Immunosorbent Assay (ELISA) is a pivotal technique used to quantify the concentration of specific proteins, such as cytokines, in biological samples. In research on this compound, ELISA has been crucial for measuring the compound's anti-inflammatory effects. podiatryarena.comnus.edu.sg

Studies investigating the impact of DT-13 on macrophage-mediated inflammation have utilized ELISA to measure the levels of various cytokines. podiatryarena.com For instance, when macrophages are stimulated with lipopolysaccharide (LPS) under high glucose conditions to mimic a sustained inflammatory state, treatment with DT-13 has been shown to reduce the secretion of pro-inflammatory cytokines. podiatryarena.comresearchgate.net This quantitative data from ELISA provides direct evidence of the compound's ability to suppress inflammatory responses. Specifically, research has pointed to DT-13's ability to attenuate the NLRP3 inflammasome, a key protein complex responsible for producing potent pro-inflammatory cytokines like interleukin-1β (IL-1β). researchgate.net ELISA is the standard method for quantifying the levels of such secreted cytokines, thereby confirming the functional outcome of the pathway inhibition observed through Western blotting. podiatryarena.comresearchgate.net

In Silico Approaches in Drug Discovery and Mechanism Elucidation

Computational methods, or in silico approaches, are increasingly used to accelerate drug discovery and provide deeper insights into the mechanisms of action of natural compounds. For this compound, techniques like molecular docking and virtual screening have been applied, often as part of broader network pharmacology studies on traditional Chinese medicines that contain this saponin. nih.govresearchgate.net

Molecular Docking Simulations for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target). This method is used to predict the binding affinity and interaction between the ligand and the target, helping to identify potential molecular targets of a drug.

While studies focusing exclusively on this compound are limited, network pharmacology investigations of multi-component herbal formulas have included this saponin in their analyses. nih.govresearchgate.net For example, in a study on the Tongmai Yangxin Pill, which is used for coronary heart disease and contains this compound, molecular docking was used to verify the binding between the formula's components and key disease targets. nih.gov Similarly, a study on the Qishan formula for lung adenocarcinoma identified several key targets for its constituent compounds, which include this compound. researchgate.net These in silico analyses help to build a hypothesis about which proteins the compound might interact with to exert its therapeutic effect.

Table 2: Potential Protein Targets for Formulations Containing this compound Identified via Molecular Docking

| Study Context (Formula) | Potential Protein Targets | Therapeutic Area |

|---|---|---|

| Tongmai Yangxin Pill nih.gov | CASP3, TGFB1, PTGS2, CXCL8, FAS, JAK2 | Coronary Heart Disease |

| Qishan Formula researchgate.net | SRC, TP53, PIK3R1, MAPK3, STAT3, MAPK1, HSP90AA1, PIK3CA, HRAS, AKT1 | Lung Adenocarcinoma |

Virtual Screening for Ligand-Receptor Interactions

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Following molecular docking, a more detailed analysis of the ligand-receptor interactions is often performed to understand the nature of the binding.

In the context of the network pharmacology study of Tongmai Yangxin Pill, after docking the components with their predicted targets, the interactions were visualized and analyzed. nih.gov Tools such as LigPlot are used to generate 2D diagrams of these interactions, highlighting specific molecular bonds, such as hydrogen bonds, between the ligand and the amino acid residues of the protein target. nih.gov For instance, the analysis showed how certain compounds in the formula formed hydrogen bonds with residues like asparagine and leucine (B10760876) in the binding pocket of their respective targets. nih.gov Although the specific interactions for this compound were not singled out in the publication, this methodological approach is directly applicable. It allows researchers to understand, at an atomic level, how the compound might fit into the binding site of a protein and exert a biological effect, providing a structural basis for its activity. nih.gov

Future Research Directions and Translational Perspectives for Liriope Muscari Baily Saponins C

Elucidation of Additional Molecular Targets and Signaling Pathways

While initial studies have identified some activities of Liriope muscari Baily Saponins (B1172615) C, a comprehensive understanding of its molecular interactions is still in its infancy. Future research should prioritize the identification of novel molecular targets and the signaling cascades they modulate. Transcriptome analysis of Liriope muscari has already revealed numerous enzymes and transcription factors involved in the biosynthesis of steroidal saponins, providing a foundation for understanding their production. nih.gov

Advanced methodologies can be employed to achieve this, as detailed in the table below:

| Research Approach | Technique | Objective |

| Target Identification | Affinity Chromatography, Yeast Two-Hybrid Screening | To isolate and identify proteins that directly bind to Liriope muscari Baily Saponins C. |

| Pathway Analysis | RNA Sequencing (RNA-Seq), Proteomics | To map the global changes in gene and protein expression in response to treatment, revealing affected signaling pathways. |

| Functional Validation | CRISPR/Cas9 Gene Editing, siRNA Knockdown | To validate the role of identified targets and pathways in mediating the compound's effects. |

A recent study on saponins from Liriope spicata demonstrated their sedative and hypnotic effects by modulating the serotonergic and GABAAergic neuron expression, as well as immunomodulatory processes. nih.gov This suggests that this compound may also interact with neurotransmitter systems and inflammatory pathways, which warrants further investigation.

Investigation of Synergistic Effects with Established Therapeutic Agents

A significant area of translational research is the potential for this compound to enhance the efficacy of existing drugs. Saponins have been shown to act as adjuvants, improving the effectiveness of targeted therapies. nih.gov Future studies should explore the synergistic effects of this compound with a range of therapeutic agents.

| Therapeutic Area | Potential Combination Agent | Rationale for Synergy |

| Oncology | Chemotherapeutic Drugs (e.g., Doxorubicin) | Saponins can increase cell membrane permeability, potentially enhancing drug uptake by cancer cells. researchgate.net |

| Cardiovascular Disease | Antiplatelet Agents (e.g., Aspirin) | Given its anti-thrombotic activity, co-administration could lead to a more potent antithrombotic effect. targetmol.com |

| Neurodegenerative Disorders | Neuroprotective Agents | Saponins have demonstrated neuroprotective potential, which could complement the action of other neuro-active compounds. researchgate.net |

Studies on other saponins have shown their ability to inhibit tumor cell growth through apoptosis and cell cycle arrest. nih.gov Investigating whether this compound shares these properties and can act synergistically with anti-cancer drugs is a promising avenue.

Advanced In Vivo Pharmacological Model Development

To translate preclinical findings into clinical applications, robust in vivo studies are essential. The development of advanced animal models that more accurately mimic human diseases is a critical step. For this compound, this involves moving beyond basic models to more complex and relevant systems.

| Disease Area | Advanced In Vivo Model | Key Parameters to Assess |

| Thrombosis | Ferric Chloride-Induced Carotid Artery Thrombosis Model | Thrombus formation time, vessel patency, and bleeding time. |

| Cancer | Patient-Derived Xenograft (PDX) Models | Tumor growth inhibition, metastasis, and changes in the tumor microenvironment. |

| Neuroinflammation | Lipopolysaccharide (LPS)-Induced Neuroinflammation Model | Pro-inflammatory cytokine levels, microglial activation, and neuronal survival. |

A study on a saponin (B1150181) from Liriope muscari, DT-13, utilized a model of TNF-α-induced vascular inflammation to elucidate its mechanism of action. nih.gov Similar targeted in vivo models will be crucial for understanding the therapeutic potential of this compound.

Exploration of Specific Saponin-Target Interactions at the Atomic Level

A detailed understanding of how this compound interacts with its biological targets at an atomic level is fundamental for rational drug design and optimization. High-resolution structural biology techniques can provide unprecedented insights into these interactions.

| Technique | Objective | Expected Outcome |

| X-ray Crystallography | To determine the three-dimensional structure of the saponin bound to its target protein. | A precise map of the binding site and the key amino acid residues involved in the interaction. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To study the dynamics of the saponin-target interaction in solution. | Information on conformational changes and the kinetics of binding. |

| Computational Modeling and Molecular Docking | To predict binding modes and affinities of saponin derivatives. | Guidance for the design of more potent and selective analogs. |

Structural characterization of steroidal saponins has been successfully performed using techniques like electrospray ionization and fast-atom bombardment tandem mass spectrometry, which can aid in the analysis of their fragmentation patterns and sugar sequences. nih.gov

Biotechnological Approaches for Enhanced Saponin Production

The natural abundance of this compound may be insufficient for large-scale research and potential commercialization. nih.gov Biotechnological methods offer a sustainable and scalable alternative for its production. tandfonline.com

| Biotechnological Strategy | Description | Potential Advantages |

| Plant Cell and Tissue Culture | Cultivation of Liriope muscari cells or tissues in bioreactors to produce the saponin. cabidigitallibrary.org | Year-round production, independent of environmental factors, and potential for higher yields. tandfonline.com |

| Hairy Root Culture | Genetic transformation of the plant to induce fast-growing hairy roots that produce the saponin. | High growth rate and genetic stability, leading to consistent saponin production. cabidigitallibrary.org |

| Metabolic Engineering | Overexpression of key enzymes in the saponin biosynthetic pathway in a microbial host (e.g., yeast). | Enables large-scale fermentation and the potential to create novel saponin structures. frontiersin.org |

The biosynthesis of saponins involves key enzymes like oxidosqualene cyclases, cytochrome P450 monooxygenases, and glycosyltransferases, which are potential targets for metabolic engineering to enhance production. frontiersin.org

Development of Research Tools and Probes Based on this compound

Beyond its therapeutic potential, this compound can be developed into valuable research tools to probe biological systems. Its specific interactions with cellular components can be harnessed to create molecular probes for various applications.

| Research Tool/Probe | Application | Design Principle |

| Fluorescent Probes | To visualize the subcellular localization of the saponin's target(s) in living cells. | Covalent attachment of a fluorescent dye to the saponin molecule without compromising its binding affinity. |

| Biotinylated Probes | For pull-down assays to identify and isolate the saponin's binding partners. | Attachment of a biotin (B1667282) tag to the saponin, allowing for its capture using streptavidin-coated beads. |

| Photoaffinity Probes | To covalently label the saponin's target protein(s) upon photoactivation. | Incorporation of a photoreactive group into the saponin structure that forms a covalent bond with the target upon UV irradiation. |

The ability of saponins to interact with cell membranes makes them interesting candidates for the development of probes to study membrane dynamics. creative-proteomics.com The development of such tools based on this compound could significantly advance our understanding of its mechanism of action and the biological processes it influences.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Liriope muscari baily saponins C with high precision in plant extracts?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem triple quadrupole mass spectrometry (ESI-QqQ-MS/MS) is the gold standard. Key parameters include:

- Intra-day precision : ≤1.92% RSD (relative standard deviation).

- Inter-day precision : ≤2.89% RSD.

- Stability : ≤0.89% RSD under optimized storage conditions.

Internal standards like Psoralen (IS) can improve accuracy . Validate methods using reference compounds with ≥98% purity to ensure reproducibility .

Q. How can researchers optimize the extraction efficiency of This compound from plant material?

- Methodological Answer : Use ethanol-water mixtures (e.g., 70% ethanol) for solvent extraction due to their polarity matching the compound’s glycosidic structure. Ultrasonic-assisted extraction (UAE) at 40–50°C for 30–60 minutes enhances yield. Post-extraction, employ macroporous resin chromatography (e.g., D101 resin) for purification, achieving ≥98% purity . Validate yields via HPLC-MS/MS to confirm structural integrity .

Q. What in vitro assays are suitable for preliminary screening of its bioactivity?

- Methodological Answer : Use prostate cancer cell lines (e.g., PC3) for cytotoxicity assays (IC50 determination) and peripheral blood mononuclear cells (PBMCs) for immunomodulatory profiling. Key parameters:

- Cell viability : Measure via MTT assay at 24–48 hours.

- IC50 values : Compare with structurally related saponins (e.g., Ophiopogonin D) to contextualize potency . Include caspase-independent apoptosis assays (e.g., Annexin V/PI staining) to differentiate mechanisms .

Advanced Research Questions

Q. How does This compound induce caspase-independent apoptosis in androgen-independent cancer cells?

- Methodological Answer : The compound activates RIPK1-dependent pathways, bypassing canonical caspase signaling. Key steps:

Treat PC3 cells with 10–50 μM of the saponin for 48 hours.

Assess RIPK1 phosphorylation via Western blot.

Validate pathway specificity using RIPK1 inhibitors (e.g., Necrostatin-1) and monitor necroptosis markers (e.g., MLKL phosphorylation) .

Note: Cross-validate findings with caspase-3/7 activity assays to confirm caspase independence .

Q. What experimental strategies address contradictions in reported IC50 values across studies?

- Methodological Answer : Discrepancies often arise from variations in cell culture conditions (e.g., serum concentration) or assay duration. Mitigation strategies:

- Standardize protocols using the NCI-60 panel guidelines.

- Include positive controls (e.g., Paclitaxel) and normalize data to cell doubling time.

- Perform meta-analyses comparing IC50 values under matched conditions (e.g., PC3 cells at 48 hours) .

Q. How can researchers model the compound’s role in PKA/PKG signaling pathways implicated in neuroprotection?

- Methodological Answer : Use striatal neuronal cell models (STcells) under oxidative stress. Key steps:

Pre-treat cells with 20 μM This compound for 24 hours.

Quantify phospho-PKA/PKG levels via ELISA or immunofluorescence.

Inhibit pathways with H89 (PKA inhibitor) or KT5823 (PKG inhibitor) to confirm mechanistic specificity .

Combine with RNA-seq to identify downstream targets (e.g., BDNF) .

Data Reproducibility & Validation

Q. What validation criteria ensure robustness in preclinical studies of this compound?

- Methodological Answer : Follow the STARD guidelines for translational research:

- External validation : Test efficacy in ≥2 independent cell lines (e.g., PC3 and DU145 for prostate cancer).

- Dose-response curves : Use 6–8 concentration points to calculate EC50/IC50.

- Blinded analysis : Assign compound handling and data quantification to separate team members .

Report RSD values for technical replicates (target: <5%) .

Structural & Mechanistic Insights

Q. How do structural modifications of This compound influence its bioactivity?

- Methodological Answer : Compare analogs (e.g., Ophiopogonin D' and Liriopesides B) via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.